methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a chromene-based benzoate ester characterized by a 4H-chromen-4-one core substituted at positions 2 (phenyl), 5 (hydroxy), and 7 (oxy-methyl-benzoate ester). Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, owing to their structural resemblance to flavonoids and coumarins . The benzoate ester moiety contributes to lipophilicity, affecting membrane permeability and bioavailability .
Properties
Molecular Formula |
C24H18O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C24H18O6/c1-28-24(27)17-9-7-15(8-10-17)14-29-18-11-19(25)23-20(26)13-21(30-22(23)12-18)16-5-3-2-4-6-16/h2-13,25H,14H2,1H3 |
InChI Key |
DWHMSCZNTMLIDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetone . The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations:
Functional Group Impact on Bioactivity The 4-oxo group is conserved across analogues, contributing to conjugated π-system stability and redox activity. However, 5-hydroxy in the target compound may enhance antioxidant properties compared to non-hydroxylated derivatives .
Benzoate Ester Variations
Biological Activity
Methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids, characterized by the presence of a chromen-4-one structure. Its molecular formula is with a molecular weight of approximately 341.36 g/mol. The structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Various studies have reported its efficacy against different cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 22.5 ± 0.3 | Induces apoptosis via the PI3K/AKT pathway |
| HCT116 (Colon Cancer) | 15.4 ± 0.5 | Inhibits cell migration and invasion |
| A549 (Lung Cancer) | 13.6 ± 0.3 | Induces G2/M phase cell cycle arrest |
The compound's mechanism involves targeting key signaling pathways involved in cancer cell proliferation and survival, making it a potential candidate for developing novel anticancer therapies .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 0.02 |
| Mycobacterium smegmatis | 0.625 |
| Candida albicans | 0.078 |
These findings suggest that the compound possesses strong antibacterial and antifungal activities, indicating its potential use in treating infections caused by resistant strains .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various models.
In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability at concentrations above the IC50 value of 10 µg/mL. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]methyl}benzoate exhibited lower MIC values against Staphylococcus aureus compared to conventional treatments, suggesting its potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
